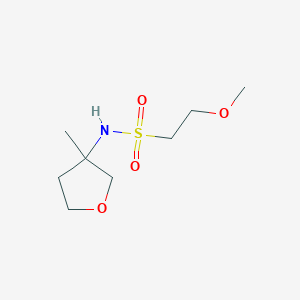![molecular formula C17H21FN4O3S B7152724 1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7152724.png)
1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a dioxothian ring, a fluoro-substituted phenyl group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the dioxothian ring, followed by the introduction of the fluoro-substituted phenyl group and the imidazole moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-chloro-4-imidazol-1-ylphenyl)methyl]urea
- 1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-bromo-4-imidazol-1-ylphenyl)methyl]urea
- 1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-iodo-4-imidazol-1-ylphenyl)methyl]urea
Uniqueness
1-[(1,1-Dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(1,1-dioxothian-4-yl)methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c18-15-9-14(1-2-16(15)22-6-5-19-12-22)11-21-17(23)20-10-13-3-7-26(24,25)8-4-13/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBIAAKNSUUOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxyphenyl)-5-methyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B7152647.png)
![3-methoxy-2,2-dimethyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7152649.png)
![1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone](/img/structure/B7152653.png)

![5-[(4-methylpyrazol-1-yl)methyl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7152667.png)
![3-Methoxy-2,2-dimethyl-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7152669.png)

![N-(4-chlorophenyl)-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]acetamide](/img/structure/B7152687.png)
![(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7152689.png)


![2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B7152708.png)

![3-[4-[(3,5-Diethyl-1-methylpyrazol-4-yl)methylamino]phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B7152718.png)
